2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Overview
Description
2-Chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide, also known as 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 135 °C. The chemical formula of 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide is C9H17ClNO2. It is a member of the amide family and is used in a variety of research applications, including as a reagent in organic synthesis and as a pharmaceutical intermediate.
Scientific Research Applications
Application in Organic Synthesis and Medicinal Chemistry
- Field : Organic Synthesis and Medicinal Chemistry .
- Summary : This compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It’s specifically used for the preparation of drug candidates containing hindered amine motifs .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of using this compound in drug preparation were not detailed in the source .
2-Chloro-4-methylpentane
- Field : Organic Chemistry .
- Summary : This compound is a chemically differentiated building block used in organic synthesis .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of using this compound in organic synthesis were not detailed in the source .
4-Chloro-N-methyl-2-pentanamine
- Field : Organic Chemistry .
- Summary : This compound is another chemically differentiated building block used in organic synthesis .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of using this compound in organic synthesis were not detailed in the source .
2-Chloro-4-methylpentane
- Field : Organic Chemistry .
- Summary : This compound is a chemically differentiated building block used in organic synthesis .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of using this compound in organic synthesis were not detailed in the source .
4-Chloro-N-methyl-2-pentanamine
- Field : Organic Chemistry .
- Summary : This compound is another chemically differentiated building block used in organic synthesis .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of using this compound in organic synthesis were not detailed in the source .
2-Pentanamine, 4-chloro-N-methyl-
- Field : Organic Chemistry .
- Summary : This compound is a chemically differentiated building block used in organic synthesis .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of using this compound in organic synthesis were not detailed in the source .
properties
IUPAC Name |
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-7(2)5-8(3)11(4)9(12)6-10/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUMRQSTMKKUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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